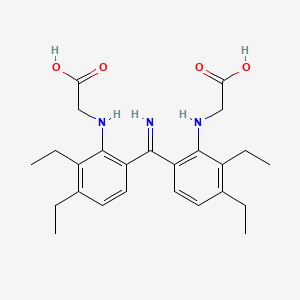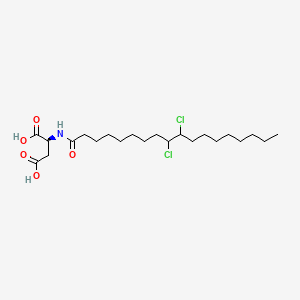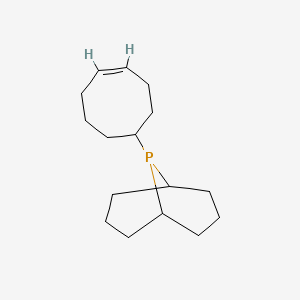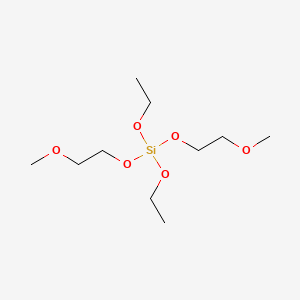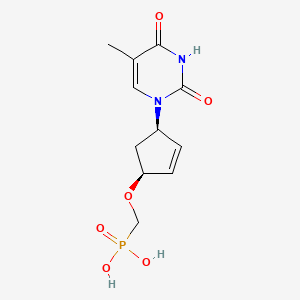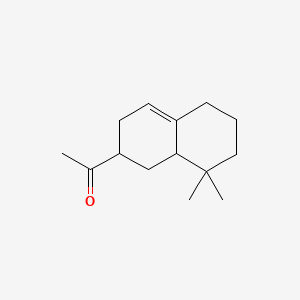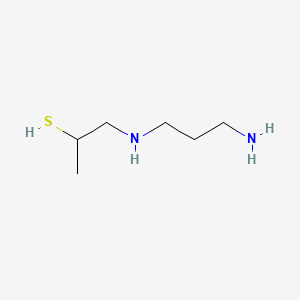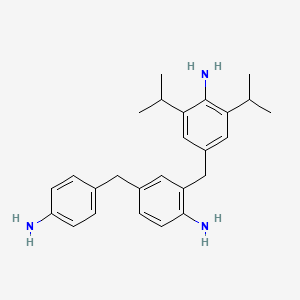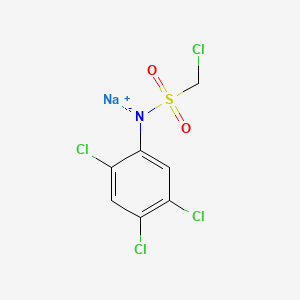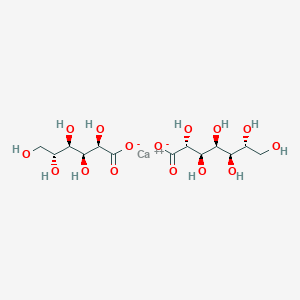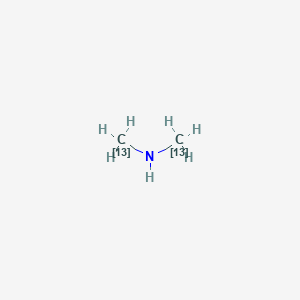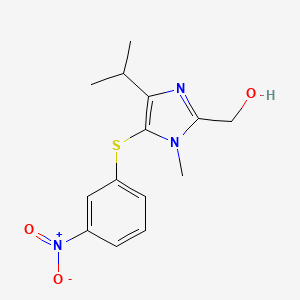
(4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is a complex organic compound with a unique structure that includes an imidazole ring, a nitrophenylthio group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Isopropyl and Methyl Groups: Alkylation reactions are used to introduce the isopropyl and methyl groups onto the imidazole ring.
Attachment of the Nitrophenylthio Group: The nitrophenylthio group is introduced via a nucleophilic substitution reaction using a nitrophenylthio halide.
Addition of the Hydroxymethyl Group: The final step involves the addition of a hydroxymethyl group through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of (4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)aldehyde or carboxylic acid.
Reduction: Formation of (4-Isopropyl-1-methyl-5-(3-aminophenylthio)-1H-imidazol-2-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, (4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.
Medicine
This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The nitrophenylthio group can bind to proteins or enzymes, altering their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Isopropyl-1-methyl-5-(3-aminophenylthio)-1H-imidazol-2-yl)methanol
- (4-Isopropyl-1-methyl-5-(3-chlorophenylthio)-1H-imidazol-2-yl)methanol
- (4-Isopropyl-1-methyl-5-(3-methylphenylthio)-1H-imidazol-2-yl)methanol
Uniqueness
(4-Isopropyl-1-methyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is unique due to the presence of the nitrophenylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds.
Propiedades
Número CAS |
178979-03-8 |
|---|---|
Fórmula molecular |
C14H17N3O3S |
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
[1-methyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C14H17N3O3S/c1-9(2)13-14(16(3)12(8-18)15-13)21-11-6-4-5-10(7-11)17(19)20/h4-7,9,18H,8H2,1-3H3 |
Clave InChI |
VTHJXLCUDZONMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CO)C)SC2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


